molecular formula C5H11Cl2O3P B1609274 Bis(2-chloroethyl) methylphosphonate CAS No. 2799-58-8

Bis(2-chloroethyl) methylphosphonate

Cat. No.: B1609274
CAS No.: 2799-58-8
M. Wt: 221.02 g/mol
InChI Key: IPTIBLAAEZFRHZ-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) methylphosphonate is an organophosphorus compound with the molecular formula

CH3P(O)(OCH2CH2Cl)2\text{CH}_3\text{P(O)(OCH}_2\text{CH}_2\text{Cl)}_2CH3​P(O)(OCH2​CH2​Cl)2​

. It is known for its use in various chemical reactions and industrial applications due to its unique chemical properties. This compound is characterized by the presence of two 2-chloroethyl groups and a methylphosphonate group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-chloroethyl) methylphosphonate typically involves the reaction of methylphosphonic dichloride with ethylene oxide. The reaction proceeds as follows:

CH3P(O)Cl2+2CH2CH2OCH3P(O)(OCH2CH2Cl)2\text{CH}_3\text{P(O)Cl}_2 + 2 \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{P(O)(OCH}_2\text{CH}_2\text{Cl)}_2 CH3​P(O)Cl2​+2CH2​CH2​O→CH3​P(O)(OCH2​CH2​Cl)2​

This reaction is usually carried out under controlled conditions to ensure the complete conversion of the reactants. The reaction temperature is maintained around 0-5°C to prevent the decomposition of the product. The reaction mixture is then purified through distillation to obtain this compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where methylphosphonic dichloride and ethylene oxide are reacted under controlled conditions. The process includes:

    Reactant Mixing: Methylphosphonic dichloride and ethylene oxide are mixed in a reactor.

    Reaction Control: The temperature and pressure are carefully controlled to optimize the reaction rate and yield.

    Purification: The crude product is purified using distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl) methylphosphonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the 2-chloroethyl groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form methylphosphonic acid and 2-chloroethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Hydrolysis: The reaction with water can be catalyzed by acids or bases to increase the reaction rate.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phosphonates, such as bis(2-hydroxyethyl) methylphosphonate.

    Oxidation: Products include methylphosphonic acid derivatives.

    Hydrolysis: The major products are methylphosphonic acid and 2-chloroethanol.

Scientific Research Applications

Bis(2-chloroethyl) methylphosphonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate esters and other organophosphorus compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which bis(2-chloroethyl) methylphosphonate exerts its effects involves the interaction of its reactive chlorine atoms with nucleophilic sites in other molecules. This can lead to the formation of covalent bonds, resulting in the modification of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) ether: Similar in structure but lacks the phosphonate group.

    Methylphosphonic dichloride: Precursor to bis(2-chloroethyl) methylphosphonate, containing two chlorine atoms directly bonded to phosphorus.

    Bis(2-chloroethyl) phosphoric acid: Contains a phosphoric acid group instead of a phosphonate group.

Uniqueness

This compound is unique due to the presence of both 2-chloroethyl groups and a methylphosphonate group This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications

Properties

IUPAC Name

1-chloro-2-[2-chloroethoxy(methyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl2O3P/c1-11(8,9-4-2-6)10-5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTIBLAAEZFRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(OCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407555
Record name Bis(2-chloroethyl) methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2799-58-8
Record name Bis(2-chloroethyl) methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-chloroethyl) methylphosphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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